Gal-beta1,4gal-beta1,4glc

Description

Foundational Concepts of Glycan Structures in Biological Systems

Glycans are one of the four fundamental classes of macromolecules in cells, alongside nucleic acids, proteins, and lipids. oup.com They are constructed from basic monosaccharide units, such as glucose and galactose, which are joined together by glycosidic linkages. nih.gov A key feature that distinguishes glycans is their ability to form branched chains, as a monosaccharide can be linked to multiple other sugar units through any of its available hydroxyl groups. nih.gov This branching capability creates a level of structural diversity that far exceeds that of other biopolymers. nih.govnih.gov

In biological systems, glycans are rarely found as free molecules. nih.gov Instead, they are typically attached to proteins or lipids in a process called glycosylation, forming glycoconjugates. researchgate.netnih.gov The primary classes of glycoconjugates include:

Glycoproteins : Where glycans (N-glycans or O-glycans) are covalently linked to proteins. nih.gov N-glycans are attached to the asparagine residues of a polypeptide, while O-glycans are linked to serine or threonine residues. nih.gov

Glycolipids : Where a glycan is attached to a lipid moiety, anchoring it to the cell membrane. nih.gov

These glycoconjugates are abundant on cell surfaces, where their exposed glycan portions mediate interactions with the extracellular environment, including other cells and pathogens. longdom.orgnih.gov The specific sequence and branching pattern of a glycan chain can act as a form of biological information, recognized by specific carbohydrate-binding proteins called lectins. longdom.orgrsc.org

Academic Significance of Branched Oligosaccharides, with Specific Reference to Gal-beta1,4gal-beta1,4glc

The trisaccharide This compound , also known as 4'-Galactosyllactose, is a specific branched oligosaccharide of significant academic interest. nih.govebi.ac.uk It is a member of the galactooligosaccharides (GOS) family, which are often produced enzymatically from lactose (B1674315). mdpi.combohrium.com GOS, including this trisaccharide, are recognized for their functional properties, such as acting as prebiotics that can promote the growth of beneficial gut bacteria. tudublin.iemedcraveonline.com

The academic importance of this compound is highlighted in several research areas:

Enzymatic Synthesis : Research has focused on its synthesis using enzymes like β-galactosidase and β-1,4-galactosyltransferase (β4Gal-T). bohrium.comnih.govresearchgate.net For example, β-galactosidase from Bacillus circulans has been used to synthesize nucleotide-activated forms of this oligosaccharide. researcher.liferesearchgate.net

Substrate for Further Glycosylation : It serves as a key acceptor substrate for other glycosyltransferases, enabling the creation of more complex glycan structures. nih.gov Notably, a novel galactosyltransferase from pigeon, α4GalT(Gal), efficiently uses this compound as an acceptor to form sequences like Galα1–4Galβ1–4Galβ1–4Glc. nih.gov

Immunology and Species-Specific Glycans : The Galβ1-4Gal epitope, a component of this trisaccharide, is a representative structure with evolutionarily distinct expression profiles. scispace.com While this epitope is not typically found on glycoproteins in mammals like humans and mice, it is present in non-mammalian vertebrates such as birds (pigeon, ostrich) and some hogs. scispace.comoup.com This difference is immunologically significant, as humans possess high levels of natural antibodies against the Galβ1-4Gal structure, suggesting a role in defense against pathogens that may express this glycan. nih.govscispace.com

| Property | Value | Source |

|---|---|---|

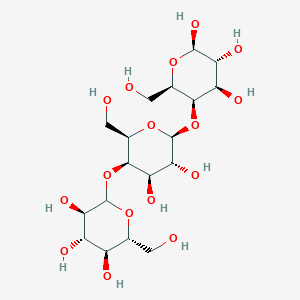

| IUPAC Name | (3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| Molecular Formula | C18H32O16 | nih.gov |

| Molecular Weight | 504.4 g/mol | nih.gov |

| Synonyms | 4'-Galactosyllactose, GALACTOSE beta1,4-GALACTOSE beta1,4-GLUCOSE | nih.govebi.ac.uk |

Research Landscape and Current Challenges in Glycan Research

The field of glycobiology is defined by both immense opportunity and significant technical hurdles. The central challenge lies in deciphering the "glycan code"—the relationship between the complex structures of glycans and their diverse biological functions. frontiersin.org This is complicated by several factors that form the current landscape of glycan research.

A primary difficulty is the inherent complexity and heterogeneity of glycan structures. frontiersin.orgrsc.org Unlike proteins, which are templated by DNA, glycan synthesis is a non-template-driven process involving the coordinated action of many enzymes in the Golgi apparatus. oup.com This results in a diverse array of "glycoforms" for a single glycoprotein (B1211001), where the same protein backbone can have many different glycan structures attached. nih.gov

This complexity creates major analytical challenges:

Structural Analysis : Determining the precise sequence, linkage, and branching pattern of a glycan is difficult. rsc.org While techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are powerful, they struggle with the unambiguous identification of isomers (glycans with the same composition but different structures). rsc.org

Synthesis and Purification : Obtaining pure, structurally defined glycans in sufficient quantities for study is a major bottleneck. nih.govacs.org This limits the development of tools like glycan arrays, which are used for high-throughput analysis of glycan-protein interactions. nih.gov

Antibody Development : Glycans are generally poor immunogens, making it difficult to produce high-affinity, specific antibodies against them, which are crucial tools for research and diagnostics. rsc.org

| Challenge | Description | Associated Techniques |

|---|---|---|

| Structural Complexity and Heterogeneity | Glycans form complex, branched structures with numerous isomers, making complete structural elucidation difficult. nih.govfrontiersin.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Liquid Chromatography (LC). rsc.org |

| Low Abundance | Many biologically important glycans are present in very small quantities within complex biological mixtures. frontiersin.org | Extensive sample purification and concentration steps are required before analysis. frontiersin.org |

| Chemical and Enzymatic Synthesis | The chemical synthesis of complex glycans is challenging and laborious. Enzymatic synthesis offers an alternative but requires specific enzymes. acs.org | Solid-phase synthesis, chemo-enzymatic methods. mdpi.com |

| Poor Immunogenicity | The difficulty in raising specific, high-affinity antibodies against carbohydrate antigens hinders the development of research and diagnostic tools. rsc.org | Lectin-based recognition, phage display technologies. rsc.org |

| Structure-Function Correlation | Linking a specific glycan structure to a precise biological function remains a formidable task in glycobiology. mdpi.comfrontiersin.org | Glycan arrays, genetic knockout models, cell-based assays. nih.govoup.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15+,16-,17?,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-LYKNOEGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis of Gal Beta1,4gal Beta1,4glc

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary structure of oligosaccharides, including the sequence of monosaccharide units, the position of glycosidic linkages, and the anomeric configuration (α or β) of these linkages. creative-proteomics.com For Gal-beta1,4gal-beta1,4glc, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts. diva-portal.org

1D ¹H-NMR spectra provide initial information, particularly from the anomeric protons, which resonate in a relatively clear region of the spectrum (typically 4.3-5.9 ppm). creative-proteomics.com The chemical shift and the coupling constant (J-coupling) of these anomeric signals offer preliminary insights into the anomeric configuration. Generally, β-anomeric protons appear upfield compared to their α-counterparts. creative-proteomics.com

For a detailed and unambiguous assignment, 2D NMR experiments are indispensable. Key experiments include:

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling networks between protons, allowing for the tracing of proton-proton connectivities within each monosaccharide ring.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY establishes correlations between all protons within a spin system, effectively identifying all the protons belonging to a single monosaccharide residue.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying the glycosidic linkages. It detects long-range couplings between protons and carbons, typically over two or three bonds. By observing a correlation between the anomeric proton of one residue and a carbon atom of the adjacent residue, the linkage position can be definitively established. For this compound, HMBC spectra would show correlations between H-1 of the terminal galactose and C-4 of the internal galactose, and between H-1 of the internal galactose and C-4 of the glucose residue.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. Inter-residue NOE/ROE signals between the anomeric proton of one sugar and protons on the aglycone sugar confirm the linkage and provide constraints for 3D structural modeling.

The complete assignment of the ¹H and ¹³C NMR chemical shifts for this compound provides conclusive evidence for the β-anomeric configuration of both glycosidic bonds and the 1,4-linkages.

Mass Spectrometry (MS) Approaches for Structural and Sequence Determination

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and sequence of oligosaccharides. chemsynlab.com For this compound, techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the trisaccharide.

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing. In an MS/MS experiment, the precursor ion corresponding to the trisaccharide is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide composition and their sequence. The fragmentation of glycosidic bonds typically results in two types of ions: B- and Y-ions, which arise from cleavage at the reducing end side of the glycosidic oxygen, and C- and Z-ions, which involve cleavage at the non-reducing end side. Cross-ring cleavages (A- and X-ions) can also occur and provide information about the linkage positions. nih.gov

For this compound, the MS/MS spectrum would be expected to show a series of fragment ions corresponding to the sequential loss of galactose residues. For example, the fragmentation of the [M+Na]⁺ ion would produce Y- and B-ions that confirm the Gal-Gal-Glc sequence. The differentiation of linkage isomers (e.g., 1,4- vs. 1,3- or 1,6-linkages) can be more challenging but is often achievable by analyzing the relative abundances of specific fragment ions or by employing more advanced techniques like ion mobility-mass spectrometry. nih.gov Infrared multiphoton dissociation (IRMPD) spectroscopy can also be used to obtain characteristic fragmentation patterns for different isomers. acs.org

| Fragment Ion | Description | Expected m/z (for [M+Na]⁺) |

|---|---|---|

| Y₂ | Cleavage of the terminal Gal-Gal linkage, retaining charge on the Glc-Gal fragment | 365.1 |

| B₂ | Cleavage of the terminal Gal-Gal linkage, retaining charge on the terminal Gal | 185.1 |

| Y₁ | Cleavage of the internal Gal-Glc linkage, retaining charge on the Glc fragment | 203.1 |

| B₃ | The intact trisaccharide precursor ion | 527.2 |

Integration of Spectroscopic and Computational Data for Comprehensive Structural Insights

The most comprehensive understanding of the structure and dynamics of this compound is achieved by integrating experimental data from NMR and MS with computational modeling. mdpi.comnih.gov This integrated approach allows for a more accurate and detailed picture than any single technique can provide alone.

For instance, interproton distances obtained from NOESY experiments can be used as restraints in MD simulations to guide the conformational search and refine the structural models. oup.com Similarly, J-coupling constants, which are sensitive to dihedral angles, can be compared with values calculated from the simulated structures to validate the conformational ensemble. rsc.org

Computational methods can also aid in the interpretation of complex MS/MS spectra by predicting fragmentation patterns for different candidate structures. Furthermore, theoretical calculations of NMR chemical shifts for different conformations can be compared with experimental data to assess the quality of the structural models. mdpi.com The combination of these approaches helps to resolve ambiguities and provides a robust, dynamic model of the trisaccharide in its native environment. nih.gov

Metabolism and Enzymatic Degradation of Gal Beta1,4gal Beta1,4glc

Identification and Characterization of Glycosidases Hydrolyzing beta-Galactosidic Bonds

The enzymatic hydrolysis of Gal-beta1,4gal-beta1,4glc is catalyzed by β-galactosidases (EC 3.2.1.23), a class of glycoside hydrolases that cleave terminal non-reducing β-D-galactose residues from carbohydrates. asm.org However, not all β-galactosidases are capable of degrading this specific trisaccharide, indicating that the enzyme's active site must accommodate the remaining lactose (B1674315) moiety upon cleavage.

Research has identified several bacterial enzymes with the ability to hydrolyze 4'-galactosyllactose, primarily from microorganisms that inhabit the mammalian gut.

Bifidobacterium longum subsp. infantis : This bacterium, prominent in the gut of breastfed infants, produces several β-galactosidases. An enzyme belonging to the Glycoside Hydrolase family 42 (GH42), designated Bga42B, has been shown to efficiently hydrolyze 4'-galactosyllactose. oup.com A second GH42 enzyme from the same organism, Bga42C, also demonstrates activity towards this substrate, albeit at a much lower level. oup.com

Bifidobacterium adolescentis : This species possesses a β-galactosidase (β-Gal II) that is active towards a range of transgalactooligosaccharides (TOS), which includes structures like 4'-galactosyllactose. nih.gov The synthesis of this enzyme is induced by the presence of these oligosaccharides. nih.gov

Oral Streptococci : Certain species of oral streptococci can metabolize 4'-galactosyllactose. Studies have shown that Streptococcus sanguis, Streptococcus mitis, and Streptococcus oralis can utilize this trisaccharide for growth. nih.gov This implies the presence of specific β-galactosidases, as other species like mutans streptococci were unable to use it as a carbon source despite exhibiting general β-galactosidase activity. nih.gov

The table below summarizes the key enzymes identified as capable of hydrolyzing the β-galactosidic bonds in this compound.

| Enzyme Designation | Source Organism | Enzyme Family | Reference |

|---|---|---|---|

| Bga42B | Bifidobacterium longum subsp. infantis ATCC 15697 | GH42 | oup.com |

| Bga42C | Bifidobacterium longum subsp. infantis ATCC 15697 | GH42 | oup.com |

| β-Gal II | Bifidobacterium adolescentis DSM 20083 | Not Specified | nih.gov |

| β-galactosidase | Streptococcus oralis ATCC 10557 | Not Specified | nih.gov |

Kinetic and Substrate Specificity Studies of Degradative Enzymes

Kinetic analyses of the β-galactosidases that degrade 4'-galactosyllactose reveal significant differences in their efficiency and substrate preference. These studies are crucial for understanding the metabolic capacity of different microorganisms. The key kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the enzyme's affinity for the substrate and its turnover rate, respectively.

The β-galactosidase Bga42B from Bifidobacterium longum subsp. infantis is particularly efficient in hydrolyzing 4'-galactosyllactose. oup.com Its high catalytic efficiency (kcat/Kₘ) underscores its specific adaptation for utilizing this and similar oligosaccharides, such as galactobiose (Galβ1-4Gal) and galactotriose (Galβ1-4Galβ1-4Gal). oup.com In contrast, the Bga42C enzyme from the same organism has a much lower efficiency for this substrate. oup.com

For context, the kinetic values for β-galactosidases from other lactic acid bacteria acting on the related disaccharide lactose are also presented. These enzymes generally show a lower affinity (higher Kₘ) for lactose compared to the specialized bifidobacterial enzymes for 4'-galactosyllactose. For instance, the β-galactosidase from Lactobacillus plantarum has a Kₘ for lactose of 23.28 mM. nih.govnih.gov

The following interactive table presents the kinetic parameters of various β-galactosidases.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Bga42B | B. longum subsp. infantis | This compound | 1.1 | 12 | 11 | oup.com |

| Bga42C | B. longum subsp. infantis | This compound | 1.8 | 0.4 | 0.22 | oup.com |

| β-galactosidase | Lactobacillus plantarum | Lactose | 23.28 | 0.18 | 0.008 | nih.gov |

| β-galactosidase | Lactobacillus leichmannii | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 2.97 | 152.5 | 51.3 | otago.ac.nz |

Physiological and Biochemical Relevance of Glycan Catabolism Pathways

The catabolism of this compound is of significant physiological relevance, particularly within the context of the human gut microbiome and nutrition. This trisaccharide is a component of human milk oligosaccharides (HMOs) and is also found in commercially produced prebiotic galactooligosaccharides (GOS). nih.govnih.govdanoneresearch.com

As human digestive enzymes cannot break down oligosaccharides like 4'-galactosyllactose, these glycans travel to the colon intact. acs.orgucl.ac.uk There, they serve as selective fuel for beneficial gut microbes. The ability of Bifidobacterium species, especially those prevalent in infants, to efficiently degrade and ferment this trisaccharide is a cornerstone of its prebiotic activity. oup.comfrontiersin.org This selective fermentation promotes the growth and proliferation of bifidobacteria, contributing to a healthy gut microbial balance, which is particularly important for the development of the infant immune system. nih.govdanoneresearch.com

The breakdown of 4'-galactosyllactose yields galactose and lactose; the latter is subsequently hydrolyzed to galactose and glucose. These monosaccharides are then funneled into the central metabolic pathways of the bacteria for energy production.

Furthermore, the metabolism of this trisaccharide by certain oral bacteria has implications for dental health. The fermentation of 4'-galactosyllactose to produce acid by species like S. oralis suggests it could be cariogenic if retained in the mouth. nih.gov Beyond its role as a nutrient for microbes, some evidence suggests that 4'-galactosyllactose, along with other galactosyllactoses, may have direct immunomodulatory functions by attenuating inflammatory responses in intestinal epithelial cells. nih.gov

Biological Roles and Functional Implications of Gal Beta1,4gal Beta1,4glc in Model Systems

Integration into Glycosphingolipids and Glycoproteins

Gal-beta1,4gal-beta1,4glc serves as a core structural component of various glycosphingolipids (GSLs) and is less commonly found on glycoproteins. GSLs are a class of lipids with a carbohydrate head group that are integral to the cell membrane. The specific GSLs containing this trisaccharide are primarily found in the globo-series.

The foundational structure of these GSLs is globotriaosylceramide (Gb3), where the this compound oligosaccharide is attached to a ceramide lipid anchor. This ceramide moiety embeds the GSL within the cell membrane, presenting the carbohydrate portion to the extracellular space. Gb3 can be further elongated by the addition of other sugar residues to form more complex GSLs such as globoside (B1172493) (Gb4). These complex glycans are synthesized in the Golgi apparatus by a series of glycosyltransferases, enzymes that sequentially add sugar moieties to the growing chain. The expression of these enzymes is tightly regulated, leading to cell- and tissue-specific patterns of GSL expression.

While the this compound sequence is a hallmark of the globo-series of GSLs, its presence on glycoproteins is less common in mammals. However, in some avian species, such as pigeons, the related structure Galα1-4Galβ1-4GlcNAc, known as the P1 antigen, is found on N-glycans of glycoproteins. researchgate.net This highlights a phylogenetic difference in the glycosylation pathways between mammals and birds. The enzymes responsible for synthesizing these structures on glycoproteins in birds, such as pigeon α1,4-galactosyltransferase 2 (pA4GalT2), exhibit distinct substrate specificities compared to their mammalian counterparts. researchgate.net

The integration of this compound into these macromolecules is crucial for their biological functions, which are largely determined by the presentation of the carbohydrate epitope on the cell surface.

Role in Molecular Recognition Events and Cell Adhesion Mechanisms

The exposed carbohydrate portion of this compound-containing glycoconjugates acts as a recognition site for a variety of proteins, mediating cell-to-cell and cell-to-matrix interactions. wikipedia.orglongdom.org These interactions are fundamental to tissue organization, immune responses, and signal transduction. longdom.org

Cell adhesion molecules (CAMs) are a diverse group of transmembrane proteins that facilitate these interactions. wikipedia.orgfrontiersin.org The binding of these proteins to their specific carbohydrate ligands, including structures like this compound, can trigger intracellular signaling cascades that influence cell behavior, such as proliferation, differentiation, and migration. longdom.org

The process of cell adhesion is dynamic and can be modulated by altering the expression levels of both the carbohydrate ligands and their corresponding protein receptors. longdom.org This regulation is critical during developmental processes where precise cell movements and tissue arrangements are required. longdom.org For example, changes in the composition of cell surface glycans have been observed during cellular differentiation, suggesting a role for specific carbohydrate structures in guiding these processes. nih.gov

The table below summarizes key proteins and their interactions with this compound-containing structures, illustrating the diversity of molecular recognition events involving this trisaccharide.

| Interacting Protein/Molecule | Target Glycan Structure | Biological Context |

| Shiga toxins (Stx1, Stx2) | Globotriaosylceramide (Gb3) | Bacterial pathogenesis |

| PapG adhesin (P-pili) | Globotriaosylceramide (Gb3) | Bacterial adhesion in urinary tract |

| Anti-Pk antibodies | Galα1-4Galβ1-4Glc (Pk antigen) | Immune recognition |

| Interferon-alpha receptor (IFNAR) | Galα1-4Gal-containing glycolipids | Signal transduction |

This table provides examples of molecular interactions and is not exhaustive.

Fundamental Aspects of Host-Pathogen Glycan Interactions

The glycans on the surface of host cells are often exploited by pathogens as attachment sites to initiate infection. pasteur.fr The this compound motif is a prominent example of a host glycan that is targeted by various microbial adhesins and toxins.

The most well-characterized role of this compound in host-pathogen interactions is its function as a receptor for Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli. researchgate.net These toxins bind with high affinity to globotriaosylceramide (Gb3), which contains the Galα1-4Galβ1-4Glc trisaccharide. researchgate.net This binding is the first step in the intoxication process, leading to the internalization of the toxin and subsequent cell death.

Similarly, uropathogenic E. coli (UPEC) utilize P-pili, which are fimbrial structures on the bacterial surface, to adhere to the epithelial cells of the urinary tract. nih.gov The tip of the P-pilus contains the adhesin PapG, which specifically recognizes the Galα1-4Gal moiety of Gb3 on the host cell surface. nih.gov This adhesion is a critical step in the colonization of the urinary tract and the development of urinary tract infections.

A number of other pulmonary pathogens have been shown to bind to glycosphingolipids containing the GalNAcβ1-4Gal sequence, which can be found internally within more complex structures built upon a lactosylceramide (B164483) (Galβ1-4Glc-Cer) core. nih.govpnas.org While not a direct interaction with the terminal this compound, this highlights the importance of the internal carbohydrate architecture in mediating pathogen binding. nih.govpnas.org

The table below details some of the pathogens and toxins that utilize this compound-containing structures as receptors.

| Pathogen/Toxin | Adhesin/Toxin Component | Host Cell Receptor | Disease Association |

| Shigella dysenteriae, Shiga toxin-producing E. coli | Shiga toxin (Stx1, Stx2) | Globotriaosylceramide (Gb3) | Hemolytic-uremic syndrome |

| Uropathogenic E. coli (UPEC) | PapG adhesin (P-pili) | Globotriaosylceramide (Gb3) | Urinary tract infections |

| Pseudomonas aeruginosa | Type IV pilus | Asialo-GM1 (contains GalNAcβ1-4Gal) | Pulmonary infections |

| Haemophilus influenzae | - | Asialo-GM1 (contains GalNAcβ1-4Gal) | Pulmonary infections |

This table provides examples of host-pathogen interactions and is not exhaustive.

The immune system can recognize foreign or altered glycan structures, including those of pathogens and those on transplanted tissues. The this compound motif and related structures can be targets of both natural antibodies and lectins.

Natural antibodies are immunoglobulins that are present in the circulation of normal individuals without any known prior immunization. Humans possess natural antibodies that can recognize the Galα1-3Gal epitope, which is a major barrier in xenotransplantation. researchgate.net Similarly, natural antibodies directed against the Galβ1-4Gal epitope have been identified in human sera. ebi.ac.ukebi.ac.uk These antibodies are thought to provide a first line of defense against pathogens that express these glycan structures. researchgate.net The presence of these antibodies highlights the immunogenicity of this carbohydrate motif.

Lectins are carbohydrate-binding proteins that can also recognize specific glycan structures. Galectins, a family of β-galactoside-binding lectins, are involved in a wide range of biological processes, including immune responses and host-pathogen interactions. researchgate.net Some galectins have been shown to bind to glycans on the surface of bacteria and other pathogens, acting as pattern recognition receptors in the innate immune system. researchgate.net For instance, a lectin from the purplish bifurcate mussel, Mytilisepta virgata, named SeviL, binds strongly to the oligosaccharides of ganglioside GM1b and to a lesser extent its precursor asialo-GM1, which contains a Galβ1-3GalNAcβ1-4Galβ1-4Glc sequence. proteopedia.orguniprot.org

The interaction of these immune components with this compound-containing structures is a critical aspect of the host's defense against infection and its response to foreign cells.

Participation in Cell-Type Specific Glycan Expression and Differentiation

The expression of specific glycan structures on the cell surface is tightly regulated and often changes during cellular differentiation and development. These changes in the "glycome" can have profound effects on cell function and fate.

Studies on human squamous carcinoma cells (SqCC/Y1) have shown that the process of differentiation is accompanied by significant changes in the composition of glycosphingolipids. nih.gov In undifferentiated cells, more complex GSLs are predominant. As the cells differentiate, there is an increase in simpler GSLs, including glucosylceramide and lactosylceramide (Galβ1-4Glc-Cer), and a decrease in globotriaosylceramide (Galα1-4Galβ1-4Glc-Cer) and the more complex globoside (Gb4). nih.gov These findings suggest that the expression of the this compound-containing GSLs is modulated during differentiation and may play a role in regulating cell-cell interactions during this process.

Furthermore, the expression of the enzymes that synthesize these glycans, the glycosyltransferases, is also regulated during development. For example, the expression of β1,4-galactosyltransferase-1 (β4Gal-T1), an enzyme that synthesizes the Galβ1-4GlcNAc linkage (type 2 chain), is crucial for the normal glycosylation of many glycoproteins. researchgate.net Knockout of the gene for this enzyme in mice leads to a dramatic shift in the types of glycan chains produced, highlighting the importance of specific glycosyltransferases in determining the cell's glycan profile. researchgate.net

The cell-type specific expression of this compound and related structures is therefore a key feature of cellular identity and is intricately linked to the processes of differentiation and development.

Synthetic Methodologies and Chemical Biology Applications of Gal Beta1,4gal Beta1,4glc Analogs

Chemo-Enzymatic Synthesis Strategies for Defined Oligosaccharide Structures

The synthesis of complex oligosaccharides like Gal-β1,4gal-beta1,4glc and its analogs presents a considerable challenge for purely chemical methods due to the need for multiple protection and deprotection steps to achieve the correct stereochemistry and regioselectivity. nih.gov Chemo-enzymatic strategies, which combine the flexibility of chemical synthesis with the high specificity of enzymes, have emerged as powerful tools to overcome these hurdles. escholarship.org These methods often utilize glycosyltransferases, the enzymes responsible for glycan biosynthesis in nature, to catalyze the formation of specific glycosidic bonds. tandfonline.com

A common approach involves the enzymatic extension of a chemically synthesized acceptor substrate. For instance, the synthesis of related structures like the Galα1-3GalNAcβ1-4GlcNAcβ-R moiety has been achieved using a recombinant β1,4-N-acetylgalactosaminyltransferase and a bovine α1,3-galactosyltransferase. nih.gov The synthesis of β1–4-linked galactosides, a key linkage in the target trisaccharide, has been efficiently accomplished using promiscuous bacterial β1–4-galactosyltransferases such as NmLgtB and Hp1–4GalT. nih.gov These enzymes can transfer galactose from a UDP-Gal donor to various acceptor molecules. nih.gov

One-pot multienzyme (OPME) systems represent a highly efficient strategy, where multiple enzymes work in concert to build the oligosaccharide from simpler precursors. escholarship.orgnih.gov For example, a system for synthesizing the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc), an analog of the target compound, involved four co-expressed enzymes. researchgate.net This system generated UDP-glucose from sucrose, converted it to UDP-galactose, and then sequentially added two galactose units to an N-acetylglucosamine acceptor using a β-1,4-galactosyltransferase and an α-1,4-galactosyltransferase. researchgate.net The use of enzymes like β-1,4-galactosyltransferase (β4Gal-T1) is central to these syntheses, as it specifically forms the Galβ1-4GlcNAc linkage. nih.gov Mutant versions of these enzymes have also been developed to accept modified substrates, further expanding the diversity of accessible analogs. researchgate.net

| Enzyme/System | Substrate(s) | Product | Key Feature |

| Recombinant β1,4-N-acetylgalactosaminyltransferase & α1,3-galactosyltransferase | GalNAcβ-R, UDP-Gal | Galα1-3GalNAcβ1-4GlcNAcβ-R | Sequential enzymatic reaction on a chemically prepared acceptor. nih.gov |

| Neisseria meningitidis LgtB (β1–4-galactosyltransferase) | UDP-Gal, various GlcNAc/Glc acceptors | Galβ1–4GlcNAc/Glc derivatives | Promiscuous enzyme allowing for diverse analog synthesis. nih.gov |

| One-Pot Multienzyme (OPME) System | Sucrose, N-acetylglucosamine | Galα1,4Galβ1,4GlcNAc | In-situ generation of sugar nucleotide donor and sequential glycosylation. researchgate.net |

| Bovine β1,4-galactosyltransferase T1 (β1–4GalT1) | UDP-Gal, GlcNAc | Galβ1–4GlcNAc | Well-characterized enzyme for specific linkage formation. nih.govnih.gov |

Development of Functionalized Glycan Probes for Biological Research

To investigate the roles of Gal-β1,4gal-beta1,4glc and its analogs in biological systems, it is essential to develop probes that can be used to detect and visualize their interactions. jst.go.jp This involves chemically modifying the oligosaccharide with a functional group, such as a fluorescent tag, a biotin (B1667282) label for affinity purification, or a linker for immobilization on a solid surface. beilstein-journals.orgbiorxiv.org

The synthesis of these probes often involves preparing the core oligosaccharide and then attaching a functionalized linker to its reducing end. beilstein-journals.org For example, mucin-type O-glycan probes have been synthesized as aminopropyl glycosides, which can then be coupled to various reporter molecules or surfaces. beilstein-journals.org A versatile strategy employs a blockwise approach where a protected galactosamine building block already containing an α-linked azidopropyl spacer is used as a starting point for further glycosylation. beilstein-journals.org

A novel trifunctional linker, Fmoc-amino-azido (FAA), has been designed to facilitate the creation of various glycan probes. biorxiv.org This linker allows for the efficient conjugation of glycans, provides a fluorescent group (Fmoc) for purification and quantification, an amino group for covalent arraying, and an azido (B1232118) group for "click" chemistry to generate other functional probes. biorxiv.org The presence of a hydrophobic moiety like Fmoc can aid in the chromatographic purification of the synthesized probes. biorxiv.org These functionalized glycans can be used in various applications, including glycan arrays for high-throughput screening of glycan-binding proteins, and as fluorescent probes to study interactions on cell surfaces. beilstein-journals.orgbiorxiv.org

| Probe Type | Functional Group | Synthesis Strategy | Application |

| Aminopropyl Glycosides | Amine linker | Blockwise synthesis from an orthogonally protected galactosamine with an azidopropyl spacer. beilstein-journals.org | Immobilization on glycoarray platforms for high-throughput screening. beilstein-journals.org |

| FAA-linked Glycans | Fmoc-amino-azido trifunctional linker | Microscale reductive amination of free reducing glycans with the FAA linker. biorxiv.org | Covalent and noncovalent glycan arrays, fluorescent cell surface probes. biorxiv.org |

| Biotin-carrying Activity-Based Probes | Biotin | Synthesis based on cyclophellitol (B163102) isomers. rsc.org | Assessing the activity of specific enzymes like β-galactosidases. rsc.org |

| Glycan-functionalized Nanomaterials | Aromatic dyes, various linkers | Adsorption or covalent attachment of glycans to nanomaterials like graphene. rsc.org | Biosensing, imaging, and studying multivalent carbohydrate-protein interactions. rsc.org |

Rational Design of Glycomimetics for Modulating Glycan-Binding Proteins

Glycan-binding proteins, or lectins, play crucial roles in numerous biological processes, and their interactions with specific carbohydrate ligands are often characterized by low affinity. tandfonline.commdpi.com Glycomimetics are molecules designed to mimic the structure and function of native carbohydrates but with improved properties, such as higher binding affinity and better stability. mdpi.com The rational design of these molecules often relies on detailed structural information from X-ray crystallography and NMR studies of the lectin-carbohydrate complex. mdpi.com

The design of glycomimetics targeting galectins, a family of β-galactoside-binding proteins, often starts with the lactose (B1674315) or N-acetyllactosamine (LacNAc) scaffold. frontiersin.org Modifications are then introduced to enhance interactions with the protein. For example, replacing the native carbohydrate with aromatic rings, such as a biphenyl (B1667301) group, can emulate the sugar's interactions with the lectin. tandfonline.com

A key strategy in glycomimetic design is to target regions on the protein surface adjacent to the primary carbohydrate-binding site to create additional favorable contacts. mdpi.com For instance, in the design of inhibitors for galectin-3, modifications to the LacdiNAc (GalNAcβ1,4GlcNAc) scaffold have been explored to improve selectivity over other galectins like galectin-1. researchgate.netresearchgate.net The synthesis of thiodigalactoside (B104359) derivatives with various substituents at the C-3 position has led to inhibitors with significantly increased affinity for tandem-repeat galectins, Gal-8 and Gal-9. nih.gov This "rational-differential design" approach aims to achieve high specificity for a particular target protein while minimizing off-target binding. unimi.itresearchgate.net

| Glycomimetic Scaffold | Target Protein(s) | Design Strategy | Key Finding |

| Biphenyl-substituted Carboxylic Acids | Selectins | Emulating native sugar interactions with an aromatic aglycone. tandfonline.com | A common strategy for creating small-molecule lectin antagonists. tandfonline.com |

| Modified LacdiNAc (GalNAcβ1,4GlcNAc) | Galectin-3 | Exploiting the reported selectivity of the LacdiNAc core for Gal-3. researchgate.netresearchgate.net | Dimerization and linker optimization can enhance inhibitory potential. researchgate.net |

| 3-O-disubstituted Thiodigalactosides | Galectin-8, Galectin-9 | Introduction of aryl substituents via click chemistry to a core disaccharide. nih.gov | C-3 substitution led to a significant increase in affinity compared to the unmodified core. nih.gov |

| Pseudo-disaccharides | DC-SIGN | Substitution of methyl ester groups with amides to increase ligand surface contact. unimi.it | Enhanced affinity through rational modification based on structural information. unimi.it |

Advanced Analytical and Methodological Developments in Gal Beta1,4gal Beta1,4glc Research

Chromatographic and Electrophoretic Separations for Glycan Isolation and Purification

The initial and critical step in studying Gal-beta1,4gal-beta1,4glc is its isolation and purification from complex biological mixtures. Various chromatographic and electrophoretic techniques are employed for this purpose, often in combination, to achieve the high degree of purity required for structural and functional analyses. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for glycan separation. nih.gov Normal-phase liquid chromatography (NPLC) and reverse-phase liquid chromatography (RPLC) are commonly used, with retention times often converted to glucose units (GU) or arabinose units (AU) for standardized comparison. tandfonline.com For instance, neoglycoproteins coupled with Galβ1-4Galβ1-4Glc have been successfully purified using successive chromatographic techniques. researchgate.net

Capillary electrophoresis (CE) offers another powerful method for separating glycans based on their mass-to-charge ratio, providing excellent resolution of isomers. tandfonline.com While not as widely adopted for high-throughput analysis as HPLC, CE is a valuable tool for detailed structural characterization. tandfonline.com Additionally, size-exclusion chromatography is utilized to remove unconjugated antibodies and free fluorochromes during the preparation of labeled glycans. clinisciences.com

Table 1: Chromatographic and Electrophoretic Techniques for this compound Analysis

| Technique | Principle | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Isolation and purification of this compound from biological samples. nih.gov |

| Normal Phase Liquid Chromatography (NPLC) | Separation of polar analytes using a polar stationary phase and non-polar mobile phase. | Used for glycan profiling with retention times converted to glucose units (GU) for standardization. tandfonline.com |

| Reverse Phase Liquid Chromatography (RPLC) | Separation of non-polar analytes using a non-polar stationary phase and polar mobile phase. | An alternative to NPLC for glycan separation, with retention times converted to arabinose units (AU). tandfonline.com |

| Capillary Electrophoresis (CE) | Separation based on the differential electrophoretic mobility of charged molecules. | Provides high-resolution separation of glycan isomers. tandfonline.com |

| Size-Exclusion Chromatography | Separation based on molecular size. | Removal of contaminants during the preparation of labeled this compound probes. clinisciences.com |

High-Throughput Glycan Array Technologies for Binding Specificity Profiling

Understanding the interactions of this compound with glycan-binding proteins (GBPs) is crucial for elucidating its biological functions. High-throughput glycan array technology has emerged as a powerful tool for profiling these binding specificities in a rapid and comprehensive manner. nih.gov

Glycan arrays consist of a library of chemically synthesized or naturally derived glycans, including structures like this compound, immobilized on a solid surface. nih.govraybiotech.com These arrays are then probed with fluorescently labeled proteins, antibodies, or even whole cells to identify binding partners. nih.govnih.gov This technology allows for the screening of hundreds of glycan-protein interactions in a single experiment, significantly accelerating the discovery of novel binding partners and the characterization of known interactions. aspariaglycomics.com

For example, printed glycan arrays have been used to characterize anti-glycan antibody responses in human serum, with the potential to identify disease biomarkers. nih.govuzh.ch These arrays can include a diverse range of structures, such as blood group antigens and tumor-associated carbohydrate antigens, to provide a broad overview of antibody specificity. nih.gov The binding affinity of these interactions is often a key determinant, with studies showing that the core structure of the glycan can play a significant role in antibody recognition. nih.gov

Microscopic and Imaging Techniques for Glycan Localization and Dynamics in Cells

Visualizing the spatial and temporal distribution of this compound within cells and tissues is essential for understanding its in-situ functions. Advanced microscopic and imaging techniques have been developed to achieve this, overcoming the challenges posed by the small size and dynamic nature of glycans. nih.govbiorxiv.org

Metabolic labeling combined with bioorthogonal chemistry is a powerful strategy for imaging glycans in living systems. pnas.org This involves introducing a chemically modified sugar analog into cells, which is then incorporated into glycans like this compound. A fluorescent probe can then be attached to the modified sugar via a bioorthogonal reaction, allowing for visualization using various microscopy techniques. pnas.org

Fluorescence microscopy, including confocal and super-resolution methods, provides high-resolution images of glycan localization. biorxiv.orgnih.gov For instance, confocal microscopy has been used to examine the distribution of glycan epitopes in peripheral nerves. nih.gov Furthermore, recent developments have enabled Ångström-resolution fluorescence microscopy, offering unprecedented detail of individual sugars within glycans on the cell surface. biorxiv.org

Other imaging techniques, such as Förster resonance energy transfer (FRET), can be used to study the dynamics of specific glycoproteins by measuring the distance between a fluorescently labeled glycan and a protein tag. nih.gov Mass spectrometry imaging, like MALDI imaging, allows for the spatial mapping of glycans within tissue sections, providing valuable information about their distribution in different biological contexts. creative-proteomics.com

Table 2: Microscopic and Imaging Techniques for Studying this compound

| Technique | Principle | Application in this compound Research |

| Metabolic Labeling with Bioorthogonal Chemistry | Incorporation of a chemically tagged sugar into glycans, followed by reaction with a fluorescent probe. pnas.org | Enables visualization of this compound in living cells and organisms. pnas.org |

| Confocal Microscopy | Optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. | Examination of the localization of glycan epitopes in tissues like peripheral nerves. nih.gov |

| Super-Resolution Microscopy | A series of techniques that allow images to be taken with a higher resolution than the one imposed by the diffraction limit. | Provides detailed visualization of glycan structures on the cell surface. biorxiv.org |

| Förster Resonance Energy Transfer (FRET) | A mechanism describing energy transfer between two light-sensitive molecules. | Used to study the dynamics and interactions of specific glycoproteins. nih.gov |

| MALDI Imaging Mass Spectrometry | A technique that combines mass spectrometry with microscopy to visualize the spatial distribution of molecules. | Mapping the distribution of glycans within biological tissues. creative-proteomics.com |

Strategies for Overcoming Challenges in Glycomics Data Analysis

The complexity and heterogeneity of glycomics data present significant analytical challenges. creative-proteomics.com The vast number of possible glycan structures and the non-template-driven nature of their synthesis make data interpretation a major bottleneck in high-throughput analysis. nih.govnih.gov

One of the primary challenges is the accurate annotation of mass spectrometry (MS) data. tandfonline.com The identical mass of epimeric monosaccharides and complex fragmentation patterns make it difficult to definitively identify glycan structures. nih.gov To address this, researchers are developing sophisticated software tools and databases to aid in the annotation of MS spectra. tandfonline.com

Another challenge is the sheer volume and complexity of the data generated by high-throughput methods. oup.com This has led to the development of bioinformatics tools and machine learning approaches to analyze and visualize glycomics data. nih.govoup.com These tools can help to identify patterns and correlations that may not be apparent from manual analysis. nih.gov

Furthermore, integrating glycomics data with other 'omics' data, such as genomics and proteomics, is crucial for a comprehensive understanding of biological systems. nih.gov This multi-omics approach can provide insights into the regulation of glycosylation and its impact on cellular function. nih.gov

Table 3: Challenges and Strategies in Glycomics Data Analysis

| Challenge | Strategy |

| Accurate annotation of MS data | Development of advanced software and databases for spectral annotation. tandfonline.com |

| Data complexity and volume | Utilization of bioinformatics tools and machine learning for data analysis and visualization. nih.govoup.com |

| Integration with other 'omics' data | Employing multi-omics approaches to gain a systems-level understanding of glycosylation. nih.gov |

| Lack of standardized reporting | Efforts to establish guidelines and public repositories for glycomics data. nih.gov |

Future Perspectives and Emerging Research Avenues

Identification of Novel Biosynthetic and Degradative Enzymes for Gal-beta1,4gal-beta1,4glc

The existence of this compound necessitates a corresponding enzymatic machinery for its synthesis and breakdown. Identifying and characterizing these enzymes is fundamental to understanding its regulation and function.

Biosynthesis: The synthesis of the β1-4 glycosidic linkage is catalyzed by glycosyltransferases, specifically β-1,4-galactosyltransferases (β4GalTs). wikipedia.orgnih.gov The human genome contains seven β4GalT genes, each encoding enzymes with distinct but sometimes overlapping specificities for acceptor sugars. wikipedia.orgnih.gov The formation of this compound likely involves the sequential action of one or more of these enzymes, using lactose (B1674315) (Galβ1-4Glc) as an intermediate acceptor substrate. For instance, β-1,4-galactosyltransferase 1 (B4GALT1) is well-known for its role in lactose synthesis in the presence of α-lactalbumin and for adding galactose to N-acetylglucosamine (GlcNAc) on glycoproteins. wikipedia.org Future research will focus on screening the known β4GalT family members for activity towards lactose and other potential precursors. Furthermore, exploring the vast enzymatic diversity in other organisms, from bacteria to plants, may reveal novel galactosyltransferases with a high specificity for synthesizing this trisaccharide.

Degradation: The breakdown of this trisaccharide would be accomplished by glycoside hydrolases, particularly β-galactosidases, which cleave terminal β-linked galactose residues. nih.govmdpi.com These enzymes are widespread across all domains of life and exhibit a range of substrate specificities. nih.gov For example, β-galactosidases from Bifidobacterium are known to degrade various human milk oligosaccharides (HMOs) containing Galβ1-4GlcNAc structures. mdpi.com A key area of investigation is to determine which specific β-galactosidases from the human gut microbiome or human tissues can efficiently hydrolyze the two distinct β-1,4 linkages in this compound. Characterizing the kinetics and substrate preferences of these enzymes will be crucial. researchgate.net

| Enzyme Class | Specific Enzyme Family | Function | Potential Substrates/Products | Source Organisms |

|---|---|---|---|---|

| Glycosyltransferase | β-1,4-Galactosyltransferases (β4GalTs) | Biosynthesis | Acceptor: Lactose (Galβ1-4Glc) Donor: UDP-Galactose | Humans, Bovine, Bacteria |

| Glycoside Hydrolase | β-Galactosidases | Degradation | Substrate: Galβ1-4Galβ1-4Glc Products: Galactose, Lactose | Bacteria (e.g., Bifidobacterium), Fungi, Yeast, Humans |

Elucidation of Undiscovered Biological Roles and Molecular Mechanisms

While the functions of many complex glycans are known, the specific biological roles of this compound remain largely unexplored. Research is now directed at discovering where this trisaccharide is expressed and how it participates in biological processes.

Emerging evidence suggests that the terminal galactose residues of glycans are critical in modulating the effector functions of therapeutic monoclonal antibodies, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). nih.govnih.govresearchgate.netresearchgate.net The presence and specific location of galactose can influence the structural stability of the antibody's Fc region, thereby affecting its binding to Fcγ receptors and the C1q component of the complement system. nih.govnih.gov This raises the possibility that this compound, if present on glycoproteins, could act as a recognition motif for specific lectins (carbohydrate-binding proteins) or play a role in modulating protein structure and function.

Future studies will likely involve:

Glycan Arrays: Synthesizing and immobilizing this compound on microarrays to screen for binding partners like lectins, antibodies, or microbial adhesins.

Cellular Studies: Investigating the presence of this trisaccharide on cell surfaces and determining its involvement in cell adhesion, signaling, or as a receptor for pathogens.

Structural Biology: Using techniques like X-ray crystallography and NMR to understand the precise molecular interactions between the trisaccharide and its binding partners.

Integration of Multi-Omics Data for Systems-Level Glycobiology Research

Understanding the role of a single glycan requires a holistic view of the biological system. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and glycomics—provides a powerful approach to connect the synthesis of this compound to cellular functions and disease states. nih.govnih.gov

A systems-level approach would involve:

Genomics: Identifying the genes for the glycosyltransferases and glycoside hydrolases responsible for the turnover of the trisaccharide.

Transcriptomics: Measuring the expression levels of these enzyme-coding genes under different physiological conditions to understand how its synthesis is regulated.

Proteomics: Quantifying the abundance of these enzymes and identifying the specific glycoproteins that may carry the this compound structure.

Glycomics/Metabolomics: Directly measuring the levels of the trisaccharide and its precursors in cells and tissues.

By integrating these datasets, researchers can build comprehensive models of the glycosylation pathways involved. researchgate.net This approach has been successfully used to elucidate the biosynthetic genes for human milk oligosaccharides, which share structural similarities with the target compound. nih.gov Applying this strategy will be key to placing this compound within the broader context of cellular metabolism and signaling networks. thermofisher.comfrontlinegenomics.com

| Omics Field | Data Generated | Relevance to this compound Research |

|---|---|---|

| Genomics | DNA sequence, genetic variants | Identifies genes encoding biosynthetic and degradative enzymes (e.g., β4GalTs, β-galactosidases). |

| Transcriptomics | Gene expression levels (RNA) | Reveals regulatory control of enzyme expression under different conditions. |

| Proteomics | Protein abundance, modifications | Quantifies enzyme levels and identifies glycoproteins carrying the trisaccharide structure. |

| Glycomics | Glycan structures and abundance | Directly detects and quantifies this compound in biological samples. |

Advancements in Glycan Engineering for Research Tools and Biocatalysis

Progress in understanding this compound is intrinsically linked to the ability to synthesize it and related structures for research. Glycan engineering offers powerful tools for both producing these molecules and modifying biological systems to study their function.

Chemoenzymatic Synthesis: The complexity of carbohydrate chemistry makes purely chemical synthesis of oligosaccharides challenging. nih.govacs.org Chemoenzymatic approaches, which combine chemical synthesis with the high specificity of enzymes, have become a cornerstone of modern glycoscience. nih.govnih.govroyalsocietypublishing.org Enzymes like β-1,4-galactosyltransferases can be used as biocatalysts to add galactose units in a stereo- and regioselective manner, a task that is difficult to achieve through traditional chemistry. royalsocietypublishing.org Engineering these enzymes to enhance their stability, alter their substrate specificity, or improve their efficiency is a major avenue of research.

Automated Synthesis and Research Tools: The development of automated glycan synthesizers is accelerating the production of complex oligosaccharides. nih.govhuji.ac.il These platforms enable the rapid assembly of custom glycans, including this compound and its derivatives. glytech-inc.com These synthetic glycans are invaluable as analytical standards and as tools for biological screening, such as in the glycan arrays mentioned previously. Furthermore, techniques are being developed to automate enzymatic degradation and synthesis processes on a micro-scale, which could accelerate the discovery and characterization of new enzymes and pathways. nih.gov

| Strategy | Description | Application for this compound |

|---|---|---|

| Chemoenzymatic Synthesis | Combines chemical methods with enzymatic reactions for efficient and specific glycan assembly. nih.gov | Production of pure this compound for functional studies and as an analytical standard. |

| Enzyme Engineering | Modifying glycosyltransferases or glycosidases through mutation to improve activity or alter specificity. royalsocietypublishing.org | Creating highly efficient biocatalysts for the synthesis or specific cleavage of the trisaccharide. |

| Automated Glycan Synthesis | Use of automated platforms to rapidly construct complex oligosaccharides on a solid support. nih.govhuji.ac.il | Rapid generation of the trisaccharide and its structural variants for use in glycan arrays and binding assays. |

Q & A

Basic Research Questions

Q. How can Gal-beta1,4Gal-beta1,4Glc be structurally identified in glycoconjugates?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to resolve the carbohydrate linkage and sequence. For example, NMR can distinguish β1,4 linkages via characteristic anomeric proton signals, while MS (e.g., MALDI-TOF) confirms molecular weight and fragmentation patterns. Glycosidase digestion (e.g., β-galactosidase) combined with HPLC analysis can further validate terminal galactose residues .

Q. What experimental protocols are recommended for synthesizing this compound-containing glycans?

- Methodology : Enzymatic synthesis using glycosyltransferases (e.g., β1,4-galactosyltransferases) is preferred for stereospecificity. For example, ST3GAL6 catalyzes α2,3-sialylation of Gal-beta1,4-GlcNAc structures, which can guide analogous strategies for β1,4-linked galactose extensions. Substrate specificity must be confirmed via kinetic assays and product validation by thin-layer chromatography (TLC) or LC-MS .

Q. How to detect and quantify this compound in biological samples?

- Methodology : Lectin-based assays (e.g., using Ricinus communis agglutinin I, which binds terminal galactose) or monoclonal antibodies specific to the trisaccharide structure. ELISA or glycan microarray platforms allow quantitative analysis. For complex mixtures, perform glycan release (via hydrazinolysis or enzymatic cleavage), followed by fluorescent labeling and capillary electrophoresis .

Advanced Research Questions

Q. How do substrate-specific enzymes like ST3GAL6 interact with this compound in competitive binding assays?

- Methodology : Design inhibition studies using synthetic analogs (e.g., sialyldendrimers) to test enzymatic activity. Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., using 4-methylumbelliferyl-Neu5Ac as a substrate). Compare kinetic parameters (Km, Vmax) between native and modified substrates to elucidate structural determinants of enzyme specificity .

Q. What experimental approaches resolve contradictions in reported binding affinities of this compound to lectins?

- Methodology : Standardize assay conditions (pH, temperature, ionic strength) and validate lectin purity via SDS-PAGE. Use surface plasmon resonance (SPR) for real-time binding kinetics, ensuring triplicate measurements. Cross-validate with isothermal titration calorimetry (ITC) to account for thermodynamic variability .

Q. How to design a glycomics study to map the role of this compound in cellular signaling pathways?

- Methodology : Combine CRISPR/Cas9 knockout models (e.g., targeting glycosyltransferases) with glycan profiling via LC-MS/MS. Integrate transcriptomic data (RNA-seq) to correlate glycan expression with pathway activation. Use clustering algorithms (e.g., hierarchical clustering) to identify co-regulated glycan-epigenetic networks .

Q. What strategies mitigate challenges in crystallizing this compound-protein complexes?

- Methodology : Optimize glycan solubility using truncated analogs (e.g., removing ceramide moieties) or employ lipid cubic phase crystallization for membrane-associated proteins. Use synchrotron radiation for high-resolution diffraction and molecular dynamics simulations to refine electron density maps .

Methodological Resources

- Literature Search : Leverage Google Scholar with Boolean operators (e.g.,

intitle:"this compound" AND (synthesis OR kinetics)) to filter relevant studies. Useauthor:andsource:operators to locate authoritative works . - Data Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental detail, including substrate characterization (NMR, HRMS) and statistical validation of replicates .

- Advanced Tools : Utilize GlyTouCan for glycan structure registration and UniProt (e.g., Q9Y274 for ST3GAL6) to access functional annotations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.